N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine
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Overview
Description
N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine is a complex organic compound that features a combination of indole, pyridine, and dimethoxyphenyl groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxybenzaldehyde with 2-methyl-1H-indole-3-carbaldehyde in the presence of a base such as sodium hydroxide. This is followed by the reaction with 4-methyl-2-aminopyridine under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The indole moiety can bind to receptors and enzymes, modulating their activity. The compound may inhibit or activate signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(3,4-dimethoxyphenyl)(1H-indol-3-yl)methyl]-4-methylpyridin-2-amine
- N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-pyridin-2-amine
Uniqueness
N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c1-15-11-12-25-22(13-15)27-24(17-9-10-20(28-3)21(14-17)29-4)23-16(2)26-19-8-6-5-7-18(19)23/h5-14,24,26H,1-4H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHALWJOZQZIUHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(C2=CC(=C(C=C2)OC)OC)C3=C(NC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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